molecular formula C5H8O3S B098572 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide CAS No. 18502-58-4

1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide

Cat. No.: B098572
CAS No.: 18502-58-4
M. Wt: 148.18 g/mol
InChI Key: YXKGOIYIAHKTKS-UHFFFAOYSA-N
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Description

1-Methyl-6-oxa-3-thiabicyclo[310]hexane 3,3-dioxide is a bicyclic compound with the molecular formula C5H8O3S It is characterized by the presence of an oxygen and sulfur atom within its bicyclic structure, which imparts unique chemical properties

Preparation Methods

The synthesis of 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1-methyl-3-thiabicyclo[3.1.0]hexane and an oxidizing agent.

    Oxidation Reaction: The key step involves the oxidation of the sulfur atom to form the sulfone group. Common oxidizing agents used include hydrogen peroxide (H2O2) or peracids such as m-chloroperbenzoic acid (m-CPBA).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) at a controlled temperature to ensure the selective formation of the sulfone group.

Chemical Reactions Analysis

1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states of sulfur.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide or sulfoxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, leading to the formation of various derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of sulfur-containing heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Industry: Limited industrial applications, primarily in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide involves its reactivity at the sulfur atom. The sulfone group can participate in various chemical reactions, acting as an electrophile in nucleophilic substitution reactions. The compound’s bicyclic structure also influences its reactivity and interaction with other molecules, potentially affecting molecular targets and pathways in biological systems.

Comparison with Similar Compounds

1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide can be compared with other similar compounds such as:

    1-Methyl-3-thiabicyclo[3.1.0]hexane: Lacks the sulfone group, making it less reactive in oxidation reactions.

    6-Thiabicyclo[3.1.0]hexane: Similar bicyclic structure but without the oxygen atom, leading to different chemical properties.

    3,6-Dioxa-bicyclo[3.1.0]hexane-2,4-dione: Contains two oxygen atoms in the bicyclic structure, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of oxygen and sulfur atoms within the bicyclic framework, which imparts distinctive chemical properties and reactivity.

Properties

IUPAC Name

1-methyl-6-oxa-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c1-5-3-9(6,7)2-4(5)8-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKGOIYIAHKTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CS(=O)(=O)CC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302442
Record name 1-methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18502-58-4
Record name NSC160589
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC150995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Reactant of Route 2
1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Reactant of Route 3
1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Reactant of Route 4
1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Reactant of Route 5
1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Reactant of Route 6
1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide

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